Hidroxiindoles
Hydroxyindoles are a class of organic compounds characterized by the presence of both indole and hydroxyl functional groups. These molecules play significant roles in various biological processes, including neurotransmission and metabolism. They can be found naturally in certain foods such as coffee, tea, and bananas, and have also been synthesized for use in pharmaceuticals and other industrial applications.
Structurally, hydroxyindoles feature a five-membered heterocyclic ring (indole) with an attached hydroxyl group (-OH). Their unique chemical properties make them valuable intermediates in organic synthesis. In pharmacology, these compounds are explored for their potential therapeutic effects, particularly in the treatment of neurological disorders and inflammatory conditions.
Hydroxyindoles exhibit diverse reactivity due to the presence of electron-donating and -withdrawing groups on the indole ring, which can influence their solubility, stability, and bioavailability. Their synthesis involves multi-step reactions requiring precise control over reaction conditions to achieve desired products with high purity and yield.
These versatile molecules continue to be of interest in academic research and industrial development, offering potential applications in medicine, agriculture, and material science.

Estructura | Nombre químico | CAS | MF |
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3-hydrazono-1,3-dihydro-2H-indol-2-one | 2365-44-8 | C8H7N3O |
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5-Hydroxyindole-3-acetaldehyde Preparation Kit. Please see H942933. | 1892-21-3 | C10H9NO2 |
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5,6-Dihydroxyindole | 3131-52-0 | C8H7NO2 |
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N-tert-Butoxycarbonyl Serotonin | 53157-48-5 | C15H20N2O3 |
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Violacein | 548-54-9 | C20H13N3O3 |
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1H-indol-3-ol | 480-93-3 | C8H7NO |
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Indigo | 482-89-3 | C16H10N2O2 |
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5-Hydroxy-1H-indole-3-carbaldehyde | 3414-19-5 | C9H7NO2 |
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4-Hydroxy-2-methylindole | 35320-67-3 | C9H9NO |
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3-(Aminomethyl)-1H-indol-4-ol | 1552163-70-8 | C9H10N2O |
Literatura relevante
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Fridrich Szemes,Michael G. B. Drew,Paul D. Beer Chem. Commun., 2002, 1228-1229
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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3. Back matter
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Yehui Duan,Zhaoming Yan,Xiangfeng Kong,Jinping Deng Food Funct., 2019,10, 5152-5165
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Alberto Villa,Nikolaos Dimitratos,Carine E. Chan-Thaw,Ceri Hammond,Gabriel M. Veith,Di Wang,Maela Manzoli,Laura Prati,Graham J. Hutchings Chem. Soc. Rev., 2016,45, 4953-4994
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